molecular formula C23H32N2O5S2 B2938276 9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide CAS No. 694468-92-3

9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide

Cat. No. B2938276
CAS RN: 694468-92-3
M. Wt: 480.64
InChI Key: SVQUWPINJDSKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide” is a chemical compound with the linear formula C24H33N5O5S2 . It has a molecular weight of 535.689 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide” are not fully detailed in the sources I found. The compound has a molecular weight of 535.689 .

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

A study by Xiaoxia Guo et al. (2002) explored the synthesis of novel sulfonated polyimides using a sulfonated diamine monomer derived from fluorene, showcasing its application as proton exchange membranes (PEMs) for fuel cells. These membranes exhibited proton conductivities comparable to or higher than Nafion 117, especially at 100% relative humidity, suggesting their potential in fuel cell applications due to their good solubility and excellent water stability (Guo et al., 2002).

Enhanced Proton Exchange Membrane Properties

Anaparthi Ganesh Kumar et al. (2018) synthesized novel sulfonated co-poly(ether imide)s containing trifluoromethyl, fluorenyl, and hydroxyl groups, aiming to enhance the properties of proton exchange membranes for microbial fuel cell (MFC) applications. These membranes showed superior performance to Nafion 117 under similar test conditions, indicating their effectiveness in bioelectrochemical systems (Kumar et al., 2018).

Sulfonated Block Copolymers for Fuel-Cell Applications

Byungchan Bae et al. (2009) developed sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications. These copolymers displayed high proton conductivity and mechanical properties, making them promising materials for fuel-cell membranes (Bae et al., 2009).

Fluorene-Based Poly(arylene ether sulfone)s as Proton Exchange Membranes

Chenyi Wang et al. (2011) synthesized fluorene-based poly(arylene ether sulfone) copolymers containing sulfonic acids as proton exchange membranes (PEMs). These copolymers exhibited high proton conductivity and lower methanol permeability compared to Nafion, suggesting their potential as efficient PEM materials for fuel cell applications (Wang et al., 2011).

Safety And Hazards

Specific safety and hazard information for “9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide” is not provided in the sources I found. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

9-hydroxy-2-N,7-N-bis(3-methylbutyl)-9H-fluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5S2/c1-15(2)9-11-24-31(27,28)17-5-7-19-20-8-6-18(14-22(20)23(26)21(19)13-17)32(29,30)25-12-10-16(3)4/h5-8,13-16,23-26H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQUWPINJDSKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2O)C=C(C=C3)S(=O)(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide

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